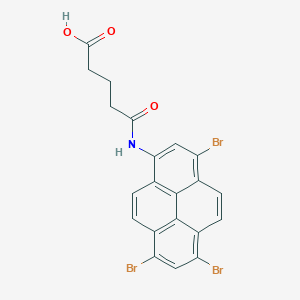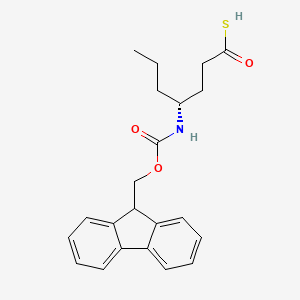
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound’s structure includes a heptanethioic acid moiety, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Heptanethioic Acid Moiety: The heptanethioic acid moiety is introduced through a series of reactions, including the formation of a thioester intermediate.
Coupling Reaction: The protected amino acid is then coupled with the heptanethioic acid moiety using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine.
Industrial Production Methods
Industrial production of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the heptanethioic acid moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives at the carbonyl carbon.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid is used in peptide synthesis as a building block. Its Fmoc protecting group is widely utilized in solid-phase peptide synthesis (SPPS).
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine
The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its unique structure allows for the exploration of new pharmacophores.
Industry
In the industrial sector, ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism of action of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The Fmoc group plays a crucial role in protecting the amino group during reactions, ensuring selective interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid
Uniqueness
Compared to similar compounds, ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid has a longer carbon chain, which affects its hydrophobicity and reactivity. The presence of the heptanethioic acid moiety also introduces unique chemical properties, making it distinct in terms of reactivity and applications.
Eigenschaften
Molekularformel |
C22H25NO3S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)heptanethioic S-acid |
InChI |
InChI=1S/C22H25NO3S/c1-2-7-15(12-13-21(24)27)23-22(25)26-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20H,2,7,12-14H2,1H3,(H,23,25)(H,24,27)/t15-/m1/s1 |
InChI-Schlüssel |
INCFYYPUBUFVAP-OAHLLOKOSA-N |
Isomerische SMILES |
CCC[C@H](CCC(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CCCC(CCC(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






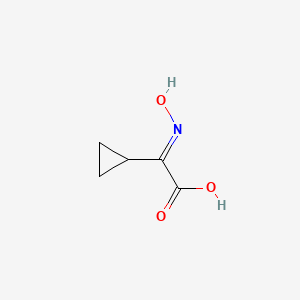
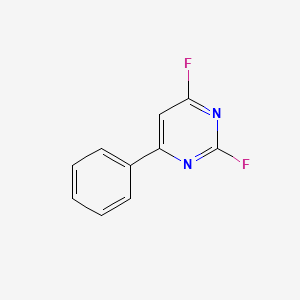

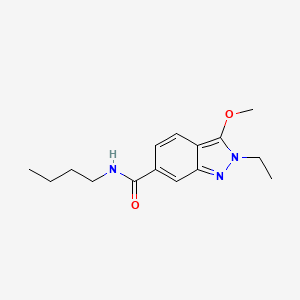
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)


![1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
